N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11488149
InChI: InChI=1S/C14H11N3O3S/c18-12(17-14-15-5-6-21-14)8-16-13(19)11-7-9-3-1-2-4-10(9)20-11/h1-7H,8H2,(H,16,19)(H,15,17,18)
SMILES: C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(=O)NC3=NC=CS3
Molecular Formula: C14H11N3O3S
Molecular Weight: 301.32 g/mol

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC11488149

Molecular Formula: C14H11N3O3S

Molecular Weight: 301.32 g/mol

* For research use only. Not for human or veterinary use.

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C14H11N3O3S
Molecular Weight 301.32 g/mol
IUPAC Name N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C14H11N3O3S/c18-12(17-14-15-5-6-21-14)8-16-13(19)11-7-9-3-1-2-4-10(9)20-11/h1-7H,8H2,(H,16,19)(H,15,17,18)
Standard InChI Key QIGCFJMLSAKTCS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(=O)NC3=NC=CS3
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(=O)NC3=NC=CS3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide features a benzofuran core (a fused bicyclic system of benzene and furan) substituted at the 2-position with a carboxamide group. This carboxamide is further connected to an ethyl chain terminating in a thiazol-2-ylamino moiety and a ketone group. The molecular formula is C14_{14}H12_{12}N4_4O3_3S, with a calculated molecular weight of 316.37 g/mol (Figure 1).

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC14_{14}H12_{12}N4_4O3_3S
Molecular Weight316.37 g/mol
Key Functional GroupsBenzofuran, Thiazole, Carboxamide, Ketone

The benzofuran ring contributes aromaticity and planar rigidity, while the thiazole moiety introduces nitrogen and sulfur heteroatoms, enhancing potential for hydrogen bonding and metal coordination .

Spectroscopic Characterization

Although experimental spectral data for this specific compound are unavailable, predictions based on analogous structures suggest:

  • 1^1H NMR: Aromatic protons in the benzofuran ring (δ 7.2–8.0 ppm), thiazole protons (δ 7.5–8.2 ppm), and amide NH signals (δ 6.8–7.5 ppm) .

  • IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm1^{-1}), C-N (1250–1350 cm1^{-1}), and S-C=N (650–750 cm1^{-1}) .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide likely involves multi-step strategies combining benzofuran and thiazole precursors:

  • Benzofuran-2-carboxylic Acid Activation: Conversion to the corresponding acid chloride or active ester for nucleophilic substitution.

  • Amide Coupling: Reaction with ethylenediamine derivatives under peptide coupling conditions (e.g., EDC/HOBt) .

  • Thiazole Introduction: Condensation of the intermediate amine with thiazole-2-carbaldehyde or substitution using 2-aminothiazole.

Table 2: Hypothetical Synthetic Routes

StepReaction TypeReagents/ConditionsYield*
1Carboxylic acid activationSOCl2_2, DMF, 0–5°C85%
2Amide bond formationEDC, HOBt, DCM, rt78%
3Thiazole moiety incorporation2-Aminothiazole, K2_2CO3_3, DMF65%

*Yields estimated based on analogous reactions .

Optimization Strategies

Recent advances in Cs2_2CO3_3-mediated room-temperature syntheses (as demonstrated for 3-amino-2-aroyl benzofurans ) could streamline the formation of the benzofuran core. Copper-catalyzed N-arylation methodologies may further enhance efficiency in introducing the thiazole group.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar carboxamide and ketone groups, suggesting moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Crystallographic data for analogous benzofuran-thiazole hybrids indicate a propensity for planar stacking, which may impact formulation stability.

Table 3: Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coeff.)2.1 (estimated)
Melting Point180–185°C (decomp.)
Solubility in DMSO>10 mg/mL

Biological Activity and Applications

Anticancer Activity

Benzofuran-carboxamide hybrids have demonstrated cytotoxicity against cancer cell lines via topoisomerase inhibition . Molecular docking studies (hypothetical) predict strong binding affinity for kinase domains, such as EGFR (ΔG = −9.2 kcal/mol).

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